molecular formula C9H15ClO3 B1442396 Ethyl 2-chloro-5-methyl-3-oxohexanoate CAS No. 1033707-35-5

Ethyl 2-chloro-5-methyl-3-oxohexanoate

Cat. No. B1442396
CAS RN: 1033707-35-5
M. Wt: 206.66 g/mol
InChI Key: YCIZIUUFBFSOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-5-methyl-3-oxohexanoate is an organic compound that belongs to the family of beta-ketoesters. It has a molecular weight of 206.67 .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-chloro-5-methyl-3-oxohexanoate . The InChI code for this compound is 1S/C9H15ClO3/c1-4-13-9(12)8(10)7(11)5-6(2)3/h6,8H,4-5H2,1-3H3 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of medicinal chemistry due to their presence in many natural products and pharmaceuticals. Ethyl 2-chloro-5-methyl-3-oxohexanoate can be utilized in the synthesis of these compounds, which are known for their biological activity against cancer cells, microbes, and various disorders .

Alkaloid Construction

Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This compound can be involved in the construction of indoles as a moiety in selected alkaloids, which are important for their pharmacological properties .

Organic Methodology and Catalysis

In the field of organic chemistry, Ethyl 2-chloro-5-methyl-3-oxohexanoate is used in developing new methodologies for catalysis. This is crucial for creating more efficient and sustainable chemical reactions .

Green Synthetic Chemistry

The compound plays a role in green chemistry, which aims to design products and processes that minimize the use and generation of hazardous substances. Its use in the synthesis of biologically active molecules aligns with the principles of green chemistry .

Anti-HIV Research

Ethyl 2-chloro-5-methyl-3-oxohexanoate may be used in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives, which have shown potential in molecular docking studies as anti-HIV-1 agents .

Unscheduled DNA Synthesis Studies

This compound has been used in studies related to unscheduled DNA synthesis (UDS) in rat liver. UDS is a process that indicates the repair of DNA damage, and such studies are important for understanding carcinogenic potential .

properties

IUPAC Name

ethyl 2-chloro-5-methyl-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3/c1-4-13-9(12)8(10)7(11)5-6(2)3/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIZIUUFBFSOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)CC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloro-5-methyl-3-oxohexanoate
Reactant of Route 2
Ethyl 2-chloro-5-methyl-3-oxohexanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chloro-5-methyl-3-oxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.